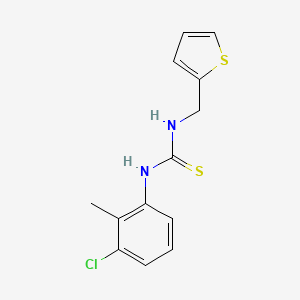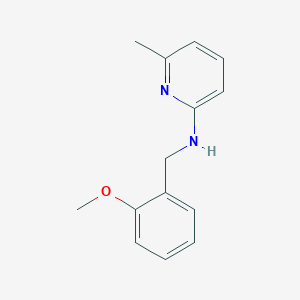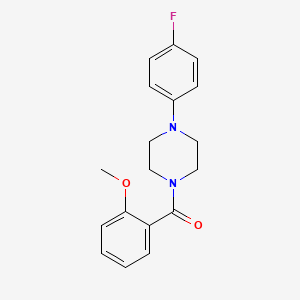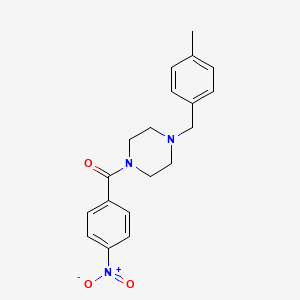![molecular formula C14H16ClNO B5852987 [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and it has been found to have similar effects on the body's endocannabinoid system. CP-47,497 has been the subject of scientific research for its potential therapeutic applications and its mechanism of action.
作用機序
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol acts on the body's endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood. Specifically, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol binds to and activates the CB1 and CB2 receptors, which are found throughout the body. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and pain perception.
Biochemical and Physiological Effects
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, and it has also been found to have anti-convulsant properties, making it potentially useful in the treatment of epilepsy. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have anti-tumor effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One advantage of using [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is that it is a synthetic compound, which allows for greater control over the purity and concentration of the compound. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is that it is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids.
将来の方向性
There are several future directions for research on [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One area of interest is the development of new compounds that are structurally similar to [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, but which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, and to identify any potential side effects or risks associated with its use. Finally, research is needed to determine the optimal dosage and administration of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol for different therapeutic applications.
合成法
The synthesis of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves several steps, including the reaction of 2,5-dimethylpyrrole with 3-chloro-2-methylbenzoyl chloride to form 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with methanol and sodium borohydride to form [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol.
科学的研究の応用
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied for its potential therapeutic applications, including its use as a pain reliever and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied for its potential use in cancer treatment, due to its ability to inhibit tumor growth.
特性
IUPAC Name |
[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(15)10(14)2/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLSIPJDQMSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


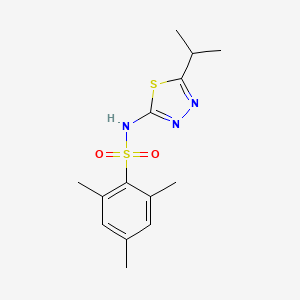
![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


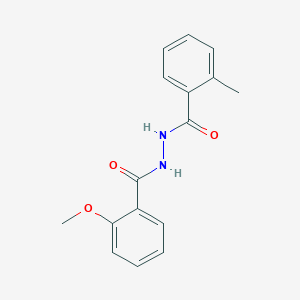
![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)


